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Compound of Interest

Compound Name: 4-Tert-butyl-2-iodo-aniline

Cat. No.: B143962

For researchers, scientists, and professionals in drug development, a thorough spectroscopic
characterization of molecular compounds is fundamental. This guide provides a comparative
analysis of the spectroscopic properties of 4-tert-butyl-2-iodo-aniline and its structural
analogs, 4-tert-butylaniline and 2-iodoaniline. The data presented herein, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a baseline for
identification, purity assessment, and structural elucidation.

This guide presents a summary of available experimental and predicted spectroscopic data.
While experimental data for the comparator compounds are readily available, the NMR data for
4-tert-butyl-2-iodo-aniline is predicted due to the limited availability of public experimental

spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-tert-butyl-2-iodo-aniline and

its comparators.

Table 1: *H NMR Spectroscopic Data (Predicted for 4-tert-butyl-2-iodo-aniline)
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Compound Chemical Shift Multiplicity Integration Assignment
(5) [Ppm]

4-tert-butyl-2- )

odo-aniline ~7.6 (Predicted) d 1H Ar-H

~7.2 (Predicted) dd 1H Ar-H

~6.8 (Predicted) d 1H Ar-H

~4.2 (Predicted) s (br) 2H -NH:z

1.29 (Predicted) s 9H -C(CHs)s

4-tert-butylaniline  7.21 d 2H Ar-H

6.63 d 2H Ar-H

3.56 s (br) 2H -NH2

1.29 s 9H -C(CHs)s

2-iodoaniline 7.65 dd 1H Ar-H

7.17 td 1H Ar-H

6.78 d 1H Ar-H

6.51 td 1H Ar-H

4.01 s (br) 2H -NH:2

Table 2: 3C NMR Spectroscopic Data (Predicted for 4-tert-butyl-2-iodo-aniline)
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Compound Chemical Shift (6) [ppm] Assignment
4-tert-butyl-2-iodo-aniline ~147 (Predicted) C-NH:z
~145 (Predicted) C-tert-butyl

~138 (Predicted) Ar-CH

~129 (Predicted) Ar-CH

~118 (Predicted) Ar-CH

~88 (Predicted) C-l

~34 (Predicted) -C(CHs)s

~31 (Predicted) -C(CHs)s

4-tert-butylaniline 144.1 C-NH:z
140.2 C-tert-butyl

126.1 Ar-CH

114.6 Ar-CH

34.0 -C(CHs)3

31.6 -C(CHs)3

2-iodoaniline 146.7 C-NH:
139.3 Ar-CH

129.3 Ar-CH

119.9 Ar-CH

115.1 Ar-CH

83.6 C-l

Table 3: Infrared (IR) Spectroscopy Data
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Compound

Key Absorptions (cm~?)

Assignment

4-tert-butyl-2-iodo-aniline

~3400-3500 (Vapor Phase)

N-H stretch (amine)

~2850-2970 (Vapor Phase)

C-H stretch (aliphatic)

~1600 (Vapor Phase)

N-H bend (amine)

~1500, ~1460 (Vapor Phase)

C=C stretch (aromatic)

4-tert-butylaniline

3448, 3365

N-H stretch (amine)

2961 C-H stretch (aliphatic)

1622 N-H bend (amine)

1515 C=C stretch (aromatic)

2-iodoaniline 3433, 3343 N-H stretch (amine)
1618 N-H bend (amine)

1482, 1443 C=C stretch (aromatic)

Table 4. Mass Spectrometry (MS) Data

Compound

Molecular lon (m/z)

Key Fragmentation Peaks
(m/z)

4-tert-butyl-2-iodo-aniline 275 [M]* 260 [M-CHs]*
4-tert-butylaniline 149 [M]* 134 [M-CHs]*
2-iodoaniline 219 [M]* 92 [M-I]*

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Actual
experimental conditions may vary depending on the instrument and specific laboratory
procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

e 'H NMR Acquisition:

o

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

[¢]

Set the spectral width to cover the expected proton chemical shift range (typically 0-10
ppm).

[¢]

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

[¢]

Integrate the peaks to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected carbon chemical shift range (typically 0-160
ppm).

o Alonger acquisition time and a greater number of scans are typically required compared
to *H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal.

o Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) and press the mixture into a thin, transparent pellet.

o Data Acquisition:

[¢]

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Collect a background spectrum prior to running the sample.

[e]

Scan the sample over the mid-IR range (typically 4000-400 cm™2).
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Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds or by direct infusion.

« lonization: Utilize a suitable ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Data Acquisition:
o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

o Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural
confirmation.

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a substituted aniline like 4-
tert-butyl-2-iodo-aniline is outlined below.
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Caption: Workflow for the synthesis and spectroscopic characterization of 4-tert-butyl-2-iodo-
aniline.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-tert-butyl-2-iodo-aniline: A
Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143962#spectroscopic-characterization-of-4-tert-
butyl-2-iodo-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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